molecular formula C25H27ClFN3O4 B11935100 N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide

N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide

Cat. No.: B11935100
M. Wt: 487.9 g/mol
InChI Key: XKLXSHKFDPEOPK-VMPITWQZSA-N
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Description

N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[331]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide is a complex organic compound featuring a bicyclo[331]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the construction of the bicyclo[3.3.1]nonane core. This can be achieved through various routes, including the Diels-Alder reaction, followed by functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups onto the aromatic ring .

Mechanism of Action

The mechanism by which N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
  • 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes

Uniqueness

N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and the presence of the bicyclo[3.3.1]nonane core. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C25H27ClFN3O4

Molecular Weight

487.9 g/mol

IUPAC Name

N-[5-chloro-2-[(E)-3-[9-[(4-fluorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-3-oxoprop-1-enyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C25H27ClFN3O4/c1-16(31)28-23-10-22(26)24(33-2)9-18(23)5-8-25(32)29-12-20-14-34-15-21(13-29)30(20)11-17-3-6-19(27)7-4-17/h3-10,20-21H,11-15H2,1-2H3,(H,28,31)/b8-5+

InChI Key

XKLXSHKFDPEOPK-VMPITWQZSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1/C=C/C(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)F)OC)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C=CC(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)F)OC)Cl

Origin of Product

United States

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